N-Acetyl Famciclovir-d4 N-Acetyl Famciclovir-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202458
InChI:
SMILES:
Molecular Formula: C₁₆H₁₇D₄N₅O₅
Molecular Weight: 367.39

N-Acetyl Famciclovir-d4

CAS No.:

Cat. No.: VC0202458

Molecular Formula: C₁₆H₁₇D₄N₅O₅

Molecular Weight: 367.39

* For research use only. Not for human or veterinary use.

N-Acetyl Famciclovir-d4 -

Specification

Molecular Formula C₁₆H₁₇D₄N₅O₅
Molecular Weight 367.39

Introduction

Chemical Structure and Properties

N-Acetyl Famciclovir-d4 is a deuterated derivative of N-Acetyl Famciclovir, which itself is derived from the antiviral prodrug Famciclovir. The compound features deuterium atoms strategically incorporated into its structure, providing distinct mass spectrometric properties while maintaining the pharmacological activity of the non-deuterated compound.

Basic Chemical Information

The fundamental chemical properties of N-Acetyl Famciclovir-d4 are outlined in the table below:

PropertyValue
Molecular FormulaC16H17D4N5O5
Molecular Weight367.39 g/mol
Physical AppearanceOff-white powder
Research ClassificationFor research use only
Parent CompoundN-Acetyl Famciclovir
Active MetabolitePenciclovir

This deuterated compound contains four deuterium atoms (D4) strategically positioned to enhance metabolic stability while maintaining the core pharmacological properties of its non-deuterated analog. The presence of deuterium atoms creates a unique isotopic signature that allows researchers to track the compound through various metabolic processes without significantly altering its biochemical behavior.

Structural Relationship to Famciclovir

N-Acetyl Famciclovir-d4 is structurally related to Famciclovir, which is a guanine analogue used to treat herpes virus infections . The fundamental difference lies in both the acetylation and deuteration modifications, which alter the compound's physical properties and metabolic profile while preserving its basic pharmacological activity. These modifications are particularly valuable for research applications where tracking the compound's metabolic fate is essential.

Synthesis and Industrial Production

The synthesis of N-Acetyl Famciclovir-d4 involves multiple steps beginning with Famciclovir as the starting material. The industrial production employs sophisticated techniques to ensure high yield and purity of the final product.

Synthetic Pathway

The synthetic route for N-Acetyl Famciclovir-d4 typically includes:

  • Starting with purified Famciclovir

  • Introduction of deuterium atoms at specific positions

  • Acetylation of the appropriate functional groups

  • Purification of the final product

Industrial production utilizes phase-transfer catalysts and regioselective alkylation techniques to ensure high yield and purity. This process requires precise control of reaction conditions to maintain the correct positioning of deuterium atoms while achieving the desired acetylation pattern.

Quality Control Measures

Rigorous quality control measures are implemented throughout the production process to ensure compliance with industry standards. These include analytical testing for:

  • Chemical purity assessment using HPLC and mass spectrometry

  • Confirmation of deuterium incorporation using NMR spectroscopy

  • Structural verification to confirm both acetylation and deuteration

  • Stability testing under various storage conditions

These quality control procedures ensure that the final product meets the stringent requirements for research applications, particularly those involving metabolic tracking and pharmacokinetic studies.

Antiviral Activity and Mechanism

N-Acetyl Famciclovir-d4 exhibits potent antiviral activity, primarily targeting herpes simplex virus types 1 and 2, as well as varicella-zoster virus. Understanding its mechanism of action provides insight into both its research applications and potential therapeutic relevance.

Mechanism of Action

As a prodrug, N-Acetyl Famciclovir-d4 undergoes biotransformation to release Penciclovir, which is the active antiviral agent. The transformation process involves:

  • Deacetylation by esterases in the body

  • Oxidation of the resulting intermediate

  • Formation of Penciclovir

  • Phosphorylation by viral thymidine kinase to form Penciclovir triphosphate

The resulting Penciclovir triphosphate selectively inhibits viral DNA polymerase, thereby preventing viral replication. This mechanism is similar to other guanine analogue antivirals, but the deuteration provides distinct advantages for research applications without significantly altering the fundamental antiviral activity.

Selectivity Profile

The high selectivity of Penciclovir (the active metabolite) for herpes family viruses contributes to its relatively low toxicity compared to some other antiviral agents . This selectivity arises from the preferential phosphorylation of Penciclovir by viral thymidine kinase rather than host cell kinases, resulting in much higher concentrations of the active triphosphate form in virus-infected cells than in uninfected cells .

Research Applications

N-Acetyl Famciclovir-d4 is primarily utilized in research settings, offering unique advantages for various scientific investigations.

Pharmacokinetic Studies

The deuterium labeling in N-Acetyl Famciclovir-d4 makes it particularly valuable for pharmacokinetic studies. Researchers can track the compound through various metabolic pathways with high precision using mass spectrometry, as the deuterated compound can be easily distinguished from the non-deuterated metabolites naturally present in biological systems. This allows for detailed mapping of:

  • Absorption profiles

  • Distribution patterns across tissues

  • Metabolic transformation rates

  • Elimination pathways and kinetics

These studies provide crucial insights into the compound's behavior in biological systems without significantly altering its pharmacological properties.

Analytical Applications

The isotopic labeling enhances analytical capabilities in various spectroscopic techniques:

  • Mass spectrometry: The unique mass signature allows for precise quantification in complex biological matrices

  • Nuclear magnetic resonance spectroscopy: Deuterium atoms provide distinctive signals that can be used to track structural changes

  • Metabolomic studies: Enables differentiation between compound-derived metabolites and endogenous compounds

These analytical advantages make N-Acetyl Famciclovir-d4 an important tool for understanding drug interactions and metabolic pathways with a high degree of accuracy.

Comparison with Related Compounds

Understanding how N-Acetyl Famciclovir-d4 compares to related compounds provides valuable context for its specific applications in research.

Structural Comparisons

The table below compares N-Acetyl Famciclovir-d4 with related compounds:

CompoundMolecular FormulaMolecular WeightKey Characteristic
N-Acetyl Famciclovir-d4C16H17D4N5O5367.39Deuterated acetyl derivative
FamciclovirC14H19N5O4321.33Parent prodrug compound
Famciclovir-d4C14H15D4N5O4325.36Deuterated parent compound
PenciclovirC10H15N5O3253.26Active antiviral metabolite
N-Acetyl FamciclovirC16H21N5O5363.37Non-deuterated acetyl derivative

This structural comparison illustrates how the strategic modifications in N-Acetyl Famciclovir-d4 allow it to maintain the fundamental properties of the parent compounds while providing unique research advantages through deuteration .

Functional Comparisons

While Famciclovir is primarily used as a therapeutic agent, N-Acetyl Famciclovir-d4 is specifically designed for research applications. The key functional differences include:

  • Metabolic stability: The deuterium atoms create a kinetic isotope effect that can slow certain metabolic processes, providing a longer window for observation

  • Analytical detectability: The unique mass signature facilitates detection and quantification in complex biological matrices

  • Research focus: Primarily used as an analytical standard and research tool rather than a therapeutic agent

These functional differences underscore the specialized role of N-Acetyl Famciclovir-d4 in research settings where precise tracking and analysis are required.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic properties of N-Acetyl Famciclovir-d4 provides insight into its behavior in biological systems and its advantages for research applications.

Absorption and Distribution

Although specific data for N-Acetyl Famciclovir-d4 absorption is limited in the provided sources, we can infer from the parent compound Famciclovir that the acetylated derivative likely undergoes:

  • Gastrointestinal absorption when administered orally

  • First-pass metabolism in the intestinal wall and liver

  • Distribution throughout the body with particular concentration in tissues infected by target viruses

The acetylation and deuteration modifications may alter these processes slightly, but the core distribution pattern likely remains similar to the parent compound .

Metabolic Transformation

The metabolic pathway of N-Acetyl Famciclovir-d4 involves:

  • Deacetylation by esterases to remove the acetyl groups

  • Oxidation at specific positions to form the active metabolite

  • Phosphorylation in virus-infected cells to produce the active antiviral form

Future Research Directions

The unique properties of N-Acetyl Famciclovir-d4 suggest several promising avenues for future research.

Expanded Applications in Drug Development

Given its utility in metabolic tracking, N-Acetyl Famciclovir-d4 could serve as a model for the development of other deuterated compounds, potentially leading to:

  • New approaches for studying drug metabolism

  • Enhanced understanding of drug-drug interactions

  • More precise pharmacokinetic modeling techniques

  • Improved methods for identifying metabolic pathways of antiviral compounds

These applications could significantly accelerate the drug development process by providing more accurate data on compound behavior in biological systems.

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